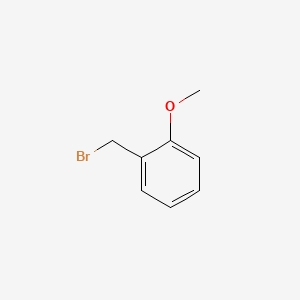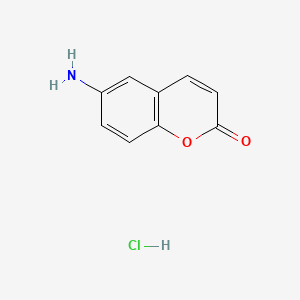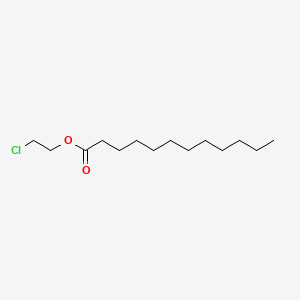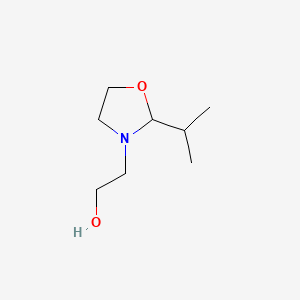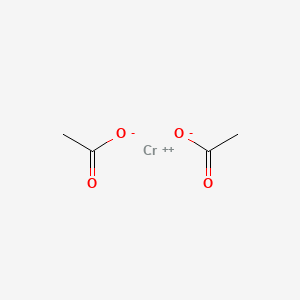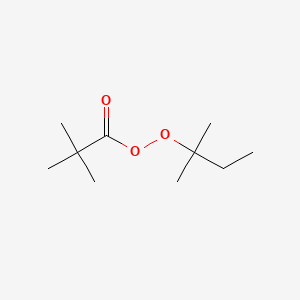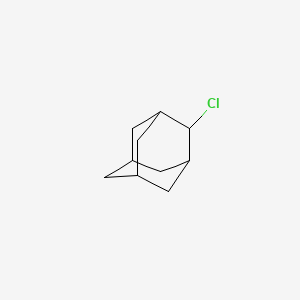
二乙基二乙氧基硅烷
描述
Diethyldiethoxysilane is an organosilicon compound with the chemical formula C8H20O2Si. It is a colorless liquid that is primarily used as a precursor in the production of silicon dioxide (SiO2) films. This compound is known for its ability to deposit ethyl and ethoxy species on surfaces, making it valuable in various industrial and scientific applications .
科学研究应用
Diethyldiethoxysilane is widely used in scientific research for its ability to deposit silicon dioxide films with precise atomic layer control. Some of its applications include:
Semiconductor Industry: Used in the fabrication of silicon-based electronic devices.
Surface Coatings: Employed in the deposition of protective and insulating coatings on various substrates.
Nanotechnology: Utilized in the synthesis of nanostructured materials and thin films.
作用机制
Target of Action
Diethyldiethoxysilane, also known as Diethoxydiethylsilane, primarily targets silicon surfaces . It is a potential single molecular precursor for SiO2 growth . The compound may be applicable in a deposition scheme that will allow precise atomic layer control of SiO2 film thicknesses .
Mode of Action
Diethyldiethoxysilane interacts with its targets through a process of adsorption and decomposition . The compound deposits ethyl and ethoxy species on the surface, which decompose by a β-hydride elimination mechanism . This interaction results in changes to the silicon surface, enabling the growth of SiO2 .
Biochemical Pathways
The primary biochemical pathway affected by Diethyldiethoxysilane is the growth of SiO2 on silicon surfaces . The compound’s interaction with the silicon surface and subsequent decomposition of ethyl and ethoxy species initiates this pathway . The downstream effects include the formation of SiO2 layers of controlled thickness on the silicon surface .
Pharmacokinetics
Given its role as a precursor for sio2 growth, it is likely that its bioavailability is primarily determined by its ability to adsorb onto silicon surfaces and decompose to initiate sio2 growth .
Result of Action
The molecular effect of Diethyldiethoxysilane’s action is the deposition of ethyl and ethoxy species on silicon surfaces . At the cellular level, this results in the growth of SiO2, altering the physical properties of the silicon surface .
生化分析
Cellular Effects
The cellular effects of Diethyldiethoxysilane are primarily related to its role as a precursor for SiO2 growth . It has been studied for its potential to allow precise atomic layer control of SiO2 film thicknesses
Molecular Mechanism
The molecular mechanism of Diethyldiethoxysilane involves its decomposition to deposit ethyl and ethoxy species on surfaces . These species then undergo a β-hydride elimination mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyldiethoxysilane have been studied in terms of SiO2 growth . The amount of SiO2 growth per cycle initially decreased as a function of cycle until reaching a constant value after approximately 10 cycles
Metabolic Pathways
It’s known that Diethyldiethoxysilane can deposit ethyl and ethoxy species on surfaces, which decompose by a β-hydride elimination mechanism . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not yet identified.
Transport and Distribution
It’s known that Diethyldiethoxysilane can deposit ethyl and ethoxy species on surfaces , but the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, are not yet identified.
准备方法
Synthetic Routes and Reaction Conditions
Diethyldiethoxysilane can be synthesized through the reaction of diethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows:
Diethylsilane+Ethanol→Diethyldiethoxysilane
Industrial Production Methods
In industrial settings, diethyldiethoxysilane is produced using high-pressure chemical vapor deposition (CVD) techniques. The compound is introduced into a reaction chamber where it undergoes thermal decomposition to form silicon dioxide films on silicon substrates. The process involves repetitive cycles of adsorption and thermal annealing to achieve the desired film thickness .
化学反应分析
Types of Reactions
Diethyldiethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide.
Hydrolysis: In the presence of water, diethyldiethoxysilane hydrolyzes to produce ethanol and silicon dioxide.
Decomposition: At elevated temperatures, the compound decomposes to form ethylene and hydrogen gas.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at elevated temperatures.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Decomposition: High temperatures (around 700 K) in an inert atmosphere.
Major Products Formed
Oxidation: Silicon dioxide (SiO2)
Hydrolysis: Ethanol (C2H5OH) and silicon dioxide (SiO2)
Decomposition: Ethylene (C2H4) and hydrogen gas (H2)
相似化合物的比较
Similar Compounds
Tetraethoxysilane (TEOS): Another precursor used for silicon dioxide deposition.
Dimethyldiethoxysilane: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethyldiethoxysilane is unique due to its ability to provide precise atomic layer control during silicon dioxide deposition. Its decomposition mechanism and the resulting reactive sites make it particularly valuable for applications requiring high-quality silicon dioxide films .
属性
IUPAC Name |
diethoxy(diethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPKOCENOWQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063680 | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-93-2 | |
| Record name | Diethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxydiethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxydiethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXYDIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X595TC24NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


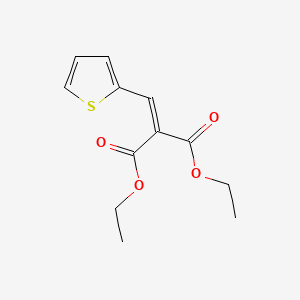


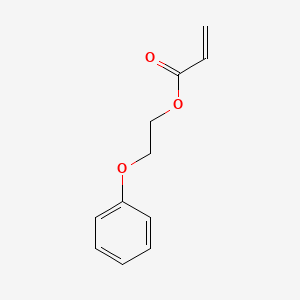
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)
